molecular formula C21H20N4O4 B2510364 N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide CAS No. 2097937-31-8

N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B2510364
CAS No.: 2097937-31-8
M. Wt: 392.415
InChI Key: KEJKKKLQDGBHRC-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS# 2097937-31-8) is a chemical compound of significant interest in biochemical and cancer research. With a molecular formula of C21H20N4O4 and a molecular weight of 392.41 g/mol, this acetamide derivative is part of a class of pyridazinone-based compounds investigated for their targeted mechanism of action. This compound is a valuable research tool for studying protein arginine methyltransferase 5 (PRMT5) signaling pathways. The core pyridazinone structure is known to be a key pharmacophore in inhibitors that target the interaction between PRMT5 and its substrate adaptor proteins. Such inhibitors work by binding to the PRMT5 Binding Motif (PBM) interface, a site distinct from the enzyme's catalytic pocket, and can function through a covalent mechanism, disrupting specific protein complexes and downstream methylation events . This mechanism is distinct from SAM-competitive inhibitors and provides a unique approach for probing PRMT5 biology in MTAP-deleted cancers, a context of synthetic lethality . Researchers can utilize this compound to explore selective inhibition of PBM-dependent PRMT5 functions, which may offer insights for novel therapeutic strategies. It is offered with a guaranteed purity of 90% or higher and is intended for research purposes only. This product is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-14(26)22-16-8-10-19(29-2)18(12-16)23-20(27)13-25-21(28)11-9-17(24-25)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJKKKLQDGBHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be described by its molecular formula and specific functional groups. The presence of an acetamido group and a pyridazine moiety suggests potential interactions with various biological targets.

Molecular Formula

The molecular formula for this compound is C17_{17}H18_{18}N4_{4}O3_{3}, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound may exhibit anticancer properties. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have shown significant activity against various cancer cell lines, including breast and lung cancer cells. These compounds often target the cyclooxygenase (COX) pathways, which are implicated in tumorigenesis .

The proposed mechanism of action for this compound involves inhibition of COX enzymes, particularly COX-2, which is overexpressed in many tumors. In silico docking studies have demonstrated favorable binding affinities for COX-2 receptors, suggesting that the compound could effectively inhibit inflammatory pathways associated with cancer progression .

Analgesic Activity

This compound has also been investigated for its analgesic properties. Studies have shown that similar acetamido derivatives exhibit significant anti-nociceptive effects in animal models. For example, a study reported a reduction in pain responses by up to 75% compared to control groups when administered at specific doses .

Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibition of COX enzymes
AnalgesicReduction in pain responses
Anti-inflammatoryDecreased inflammation markers

Case Study 1: Analgesic Efficacy

In a controlled study involving rodents, the analgesic efficacy of this compound was evaluated using the acetic acid-induced writhing test. The compound demonstrated a dose-dependent reduction in writhing responses, indicating significant analgesic potential compared to standard analgesics like acetaminophen .

Case Study 2: Antitumor Activity

Another study explored the antitumor effects of related compounds on human breast cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through COX inhibition and subsequent modulation of inflammatory pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Chloro vs. Acetamido Substituents
  • N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide ():

    • Dual methoxy groups (2- and 4-positions) increase steric hindrance and electron-donating effects, which may alter binding affinity compared to the target compound’s single acetamido group.
    • Molecular weight (399.8 g/mol) is comparable, but the chloro substituent may reduce solubility relative to the acetamido group .
(b) Azepane Sulfonyl and Dichloro Modifications
  • N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (): The azepane sulfonyl group enhances polarity and solubility via sulfonamide and cyclic amine functionalities.

Pyridazinone Core Modifications

(a) Anti-Inflammatory Pyridazinones
  • N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-4-phenylpyridazin-1(6H)-yl]acetamide (): Bromine at the 4-position enhances molecular weight and van der Waals interactions.
(b) Dipeptide-Linked Derivatives
  • Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)acetamide]alkanoates (): Alkyl ester groups improve bioavailability but may undergo hydrolysis in vivo. The p-tolyl group (methyl-substituted phenyl) increases hydrophobicity compared to the unsubstituted phenyl in the target compound .

Pharmacological and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features Potential Advantages Limitations
Target Compound 5-acetamido-2-methoxyphenyl ~396.4 (estimated) Acetamido enhances H-bonding; methoxy improves solubility High target affinity, moderate solubility Potential hydrolysis of acetamido
5-chloro-2-methoxyphenyl; 3-(3-methoxyphenyl) ~439.3 (estimated) Dual methoxy groups; chloro substitution Enhanced lipophilicity for membrane penetration Risk of metabolic dechlorination
5-chloro-2,4-dimethoxyphenyl 399.8 Dual methoxy; chloro substituent Steric hindrance may improve selectivity Reduced solubility vs. acetamido
4,5-dichloro; azepane sulfonyl ~517.4 (reported) Polar sulfonamide; dichloro substitution High solubility and binding affinity Metabolic instability of dichloro groups

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